![molecular formula C18H9Cl2NO3S B5916896 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research applications. D609 is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one inhibits PC-PLC by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine. This leads to a decrease in the levels of diacylglycerol, which is an important signaling molecule involved in various cellular processes. The inhibition of PC-PLC by this compound has been shown to have downstream effects on signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The inhibition of PC-PLC by this compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta peptides and improve cognitive function in animal models. In cardiovascular disease, this compound has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.
Advantages and Limitations for Lab Experiments
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has several advantages as a research tool, including its potent inhibitory effect on PC-PLC, its relatively low toxicity, and its ability to penetrate cell membranes. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential off-target effects, and its dependence on the specific experimental conditions.
Future Directions
There are several future directions for research on 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PC-PLC that can be used to study the enzyme's role in various diseases. Another area of interest is the investigation of the downstream signaling pathways affected by PC-PLC inhibition and the identification of novel targets for therapeutic intervention. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and could lead to improved treatment outcomes.
Synthesis Methods
The synthesis of 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one involves the reaction of 2-hydroxy-3-(3,4-dichlorophenyl)propylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 2-aminothiazole to yield this compound. The synthesis of this compound is a multi-step process, and the purity and yield of the final product can be affected by various factors such as reaction conditions, reagent quality, and purification methods.
Scientific Research Applications
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been widely used in scientific research applications due to its potent inhibitory effect on PC-PLC. PC-PLC is an enzyme that plays a crucial role in the metabolism of phospholipids, and its inhibition by this compound has been shown to have a range of effects on cellular processes such as cell proliferation, apoptosis, and differentiation. This compound has also been used as a tool to study the role of PC-PLC in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
properties
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2NO3S/c19-13-4-2-10(6-14(13)20)17-21-15(8-25-17)12-5-9-1-3-11(22)7-16(9)24-18(12)23/h1-8,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGOIAZKFSVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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